Diethyl-(2-piperidin-2-yl-ethyl)-amine
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Overview
Description
Diethyl-(2-piperidin-2-yl-ethyl)-amine is a chemical compound that features a piperidine ring, which is a six-membered ring containing one nitrogen atom
Scientific Research Applications
Diethyl-(2-piperidin-2-yl-ethyl)-amine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving neurotransmitter analogs due to its structural similarity to certain biological amines.
Industry: The compound can be used as an intermediate in the production of various chemicals and materials.
Safety and Hazards
Future Directions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl-(2-piperidin-2-yl-ethyl)-amine typically involves the reaction of piperidine with diethylamine under controlled conditions. The reaction is usually carried out in the presence of a catalyst to facilitate the formation of the desired product. The specific reaction conditions, such as temperature and solvent, can vary depending on the desired yield and purity of the compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to ensure consistency and efficiency. The process may include steps such as purification and quality control to meet industry standards.
Chemical Reactions Analysis
Types of Reactions
Diethyl-(2-piperidin-2-yl-ethyl)-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amine oxides.
Reduction: It can be reduced to form secondary or tertiary amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the piperidine ring can be modified with different substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent, are optimized based on the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield amine oxides, while substitution reactions can produce a variety of substituted piperidine derivatives.
Mechanism of Action
The mechanism of action of Diethyl-(2-piperidin-2-yl-ethyl)-amine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to Diethyl-(2-piperidin-2-yl-ethyl)-amine include:
N-(2-Piperidin-2-yl-ethyl)-methanesulfonamide: Used in proteomics research.
1-(2-Piperidin-2-yl-ethyl)-piperidine: Known for its chemical stability and reactivity.
Uniqueness
This compound is unique due to its specific structural features, which confer distinct chemical and biological properties
Properties
IUPAC Name |
N,N-diethyl-2-piperidin-2-ylethanamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H24N2/c1-3-13(4-2)10-8-11-7-5-6-9-12-11/h11-12H,3-10H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OAJBLGVEZPYPSE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCC1CCCCN1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H24N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.32 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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